3-Bromo-5-ethoxy-4-methoxybenzaldehyde
Overview
Description
3-Bromo-5-ethoxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzaldehyde, featuring bromine, ethoxy, and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde typically involves the bromination of 4-methoxybenzaldehyde followed by ethoxylation. One common method includes the use of 1,3-di-n-butylimidazolium tribromide as a brominating reagent . The reaction conditions often require a solvent-free environment to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atom under appropriate conditions.
Major Products
Oxidation: 3-Bromo-5-ethoxy-4-methoxybenzoic acid.
Reduction: 3-Bromo-5-ethoxy-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-ethoxy-4-methoxybenzaldehyde is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethoxy-4-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are crucial in biochemical pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxybenzaldehyde: Lacks the ethoxy group, making it less versatile in certain reactions.
3-Bromo-4-ethoxybenzaldehyde: Lacks the methoxy group, affecting its reactivity and applications.
3-Bromo-5-ethoxy-4-methoxybenzonitrile: Contains a nitrile group instead of an aldehyde, leading to different chemical properties.
Uniqueness
3-Bromo-5-ethoxy-4-methoxybenzaldehyde is unique due to the presence of both ethoxy and methoxy groups, which enhance its solubility and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications.
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGQXFPWCZJUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358248 | |
Record name | 3-bromo-5-ethoxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81805-97-2 | |
Record name | 3-bromo-5-ethoxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30358248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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